molecular formula C7H8N4 B11921749 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine

3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11921749
M. Wt: 148.17 g/mol
InChI Key: SIKKFPMYPJRPKQ-UHFFFAOYSA-N
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Description

3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused pyrrolo and pyrimidine rings, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines. One common method includes treating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aromatic, aliphatic, cyclic, or aryl aliphatic amines in the presence of a catalytic amount of hydrochloric acid . This reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro position of the pyrimidine ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and catalytic amounts of hydrochloric acid.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit certain kinases, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation . The compound’s ability to induce apoptosis and cell cycle arrest further contributes to its potential as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its specific substitution at the 3-methyl position, which imparts unique chemical and biological properties. This substitution enhances its stability and interaction with biological targets, making it a valuable compound for drug development.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C7H8N4/c1-11-4-10-7-5(6(11)8)2-3-9-7/h2-4,8-9H,1H3

InChI Key

SIKKFPMYPJRPKQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=N)C=CN2

Origin of Product

United States

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